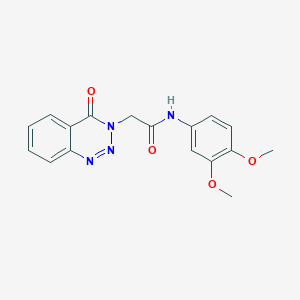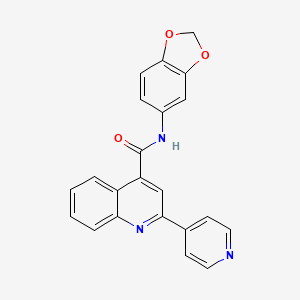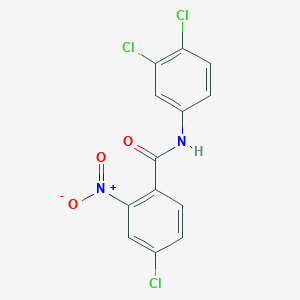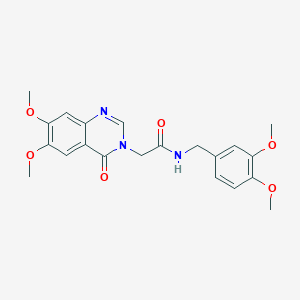
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the nitration of an appropriate aromatic precursor. The process may include:
Nitration: Introduction of nitro groups to the aromatic ring using concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of hydrogen atoms with chlorine using chlorinating agents like thionyl chloride.
Amidation: Formation of the amide bond by reacting the chlorinated nitroaromatic compound with an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Oxidation of the aromatic ring under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of nonlinear optical materials and other advanced materials.
Industrial Chemistry: Employed in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinase C (PKC) by binding to its regulatory domain, thereby preventing its activation and subsequent signaling.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)-4,5-dimethoxy-2-nitrobenzamide: Similar structure with a bromine atom instead of chlorine.
N-(4-chloro-3-nitrophenyl)-2-chloroacetamide: Contains a chloroacetamide group instead of a benzamide group.
4-chloro-2-nitroaniline: A simpler compound with similar functional groups but lacking the benzamide moiety.
Uniqueness
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to its combination of nitro, chloro, and methoxy groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C15H12ClN3O7 |
|---|---|
Peso molecular |
381.72 g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C15H12ClN3O7/c1-25-13-6-9(11(18(21)22)7-14(13)26-2)15(20)17-8-3-4-10(16)12(5-8)19(23)24/h3-7H,1-2H3,(H,17,20) |
Clave InChI |
UEDOQWVGRZIQJB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


ethanoic acid](/img/structure/B14938577.png)

![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14938595.png)
![3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14938599.png)




![1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B14938633.png)
![1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B14938639.png)


![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14938663.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14938665.png)
